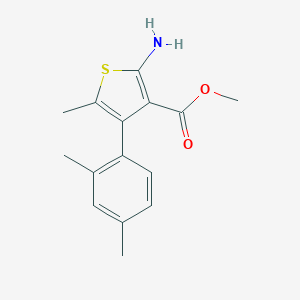

Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-8-5-6-11(9(2)7-8)12-10(3)19-14(16)13(12)15(17)18-4/h5-7H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCGBVVXODSNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358016 | |

| Record name | methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351156-17-7 | |

| Record name | methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via base-catalyzed Knoevenagel condensation between the carbonyl compound and cyanoacetate, followed by sulfur incorporation and cyclization. In a representative procedure, N-(2,4-dimethylphenyl)-3-oxobutyramide (0.1 mol) reacts with methyl cyanoacetate (0.1 mol) and sulfur (0.1 mol) in morpholine (0.1 mol) at 55–65°C for 2 hours. The product precipitates upon cooling, yielding 70–83% of the target compound after recrystallization.

Critical Parameters:

-

Temperature control below 65°C prevents side reactions

-

Morpholine acts as both base and solvent

-

Sulfur particle size influences reaction kinetics

Alternative Synthetic Routes

Cyclization of Preformed Intermediates

Patent literature describes a two-stage process involving:

-

Formation of 2-methyl-3-oxotetrahydrothiophene intermediate

-

Oxidative aromatization with ammonia

-

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (0.5 mol) reacts with FeCl₃ (0.015 mol) and cyanuric chloride (0.015 mol) in DMF

-

Hydroxylamine hydrochloride (0.7 mol) facilitates oxime formation at 70–90°C for 4 hours

Advantages:

-

High purity (>98%)

-

Scalable to multi-kilogram batches

Comparative Analysis of Synthetic Methods

| Parameter | Gewald Method | Cyclization Route |

|---|---|---|

| Yield | 70–83% | 96.5% |

| Reaction Time | 2 hours | 4.5 hours |

| Temperature Range | 55–65°C | 70–90°C |

| Purification Method | Recrystallization | Ammonia precipitation |

| Scalability | Moderate | High |

Functionalization and Derivatization

Post-synthetic modifications enable diversification of the thiophene core:

Diazotization and Coupling Reactions

The amino group at position 2 permits diazotization for azo dye formation. In proof-of-concept work:

-

Diazonium salt formation using NaNO₂/H₂SO₄ at 0–5°C

-

Coupling with N-phenylmaleimides yields colored derivatives

Industrial-Scale Production Considerations

Patent EP2264016A2 highlights key manufacturing insights:

-

Solvent Systems : DMF preferred for high-temperature reactions (90–138°C)

-

Catalysis : FeCl₃ (0.03 eq.) accelerates cyclization steps

-

Workup Strategies : Reduced-pressure distillation (-0.9 MPa) improves solvent recovery

Spectroscopic Characterization

Consistent analytical data across studies confirms structural integrity:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that thiophene derivatives, including methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate, exhibit varying degrees of antimicrobial activity depending on the substituents at position-2 of the thiophene ring. A study demonstrated that modifications to this position significantly influenced biological efficacy against various pathogens.

Case Study: Synthesis of New Heterocycles

In a recent study, researchers synthesized new heterocyclic compounds from methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate by reacting it with different nucleophiles and electrophiles. The resulting compounds showed enhanced antimicrobial activity compared to the parent compound, suggesting potential for development as therapeutic agents.

Material Science

Dyes and Pigments

Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate has been utilized in the synthesis of azo disperse dyes. These dyes are particularly valuable in textile applications due to their excellent light and wash fastness properties. The dyes synthesized from this compound have been tested on polyester and nylon fabrics, yielding very good fastness results.

Non-textile Applications

Beyond textiles, these dyes have found applications in photodynamic therapy (PDT), lasers, reprographic technology, and non-linear optical systems. The excellent performance of these dyes in diverse applications is attributed to their stability and reactivity, making them suitable for advanced material science applications.

Organic Chemistry

Suzuki-Miyaura Coupling

Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate serves as a valuable reagent in the Suzuki-Miyaura coupling reaction—a key method for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex organic molecules by linking different chemical fragments through transition metal catalysis.

Data Table: Summary of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Modifications at position-2 enhance biological activity against pathogens. |

| Material Science | Dye synthesis | Excellent light and wash fastness properties on textiles. |

| Organic Chemistry | Suzuki-Miyaura coupling | Facilitates carbon-carbon bond formation for complex organic molecules. |

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The biological and chemical behavior of thiophene derivatives is heavily influenced by substituent groups. Below is a comparative analysis of key analogs:

Key Observations :

- Lipophilicity : Longer alkyl chains (e.g., tert-butyl) or aromatic methyl/ethyl groups enhance lipid solubility, improving membrane permeability.

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) increase polarity, affecting receptor binding and solubility.

- Steric Effects : Bulky substituents (e.g., tert-butyl) may reduce enzymatic degradation but limit access to certain binding sites.

Yield Optimization :

- Methyl 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate achieves ~75% yield using microwave-assisted Gewald synthesis .

- Bulkier analogs (e.g., tert-butyl) show lower yields (~50%) due to steric challenges during cyclization .

Biological Activity

Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate (CAS No. 351156-17-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is , with a molecular weight of approximately 275.37 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities due to its electron-rich nature and ability to participate in π-π stacking interactions.

Antitumor Activity

Research has indicated that compounds containing thiophene moieties exhibit significant antitumor properties. The presence of the methyl group at the 5-position of the thiophene ring enhances cytotoxicity against various cancer cell lines. For instance, studies have shown that similar structures with modifications in the phenyl ring can lead to improved activity against cancer cells, suggesting that Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate may possess similar properties due to its structural features .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |

| Compound B | U251 (glioblastoma) | <10 | |

| Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | TBD | TBD |

Antimycobacterial Activity

In addition to antitumor effects, there is emerging evidence that compounds similar to Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate exhibit activity against Mycobacterium tuberculosis. The mechanism is believed to involve interference with bacterial cell wall synthesis or metabolic pathways crucial for bacterial survival .

Table 2: Antimycobacterial Activity

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| Compound C | <100 | |

| Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | TBD | TBD |

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various thiophene derivatives demonstrated that modifications in substituents significantly influence their potency. The presence of dimethyl groups on the phenyl ring was correlated with enhanced cytotoxicity against several cancer cell lines .

- Structure-Activity Relationship (SAR) : Detailed SAR analyses have indicated that the positioning of functional groups on the thiophene ring and adjacent phenyl rings plays a critical role in determining biological activity. Compounds with electron-donating groups at specific positions showed increased interaction with target proteins involved in cell proliferation and apoptosis .

- In Vivo Studies : Preliminary in vivo studies are necessary to confirm the therapeutic potential observed in vitro. These studies will help elucidate the pharmacokinetics and pharmacodynamics of Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate?

The compound can be synthesized via the Gewald reaction, a two-step process involving cyclization of ketones or aldehydes with cyanoacetates and elemental sulfur in the presence of amines. For example, starting with 2,4-dimethylphenylacetone and methyl cyanoacetate, sulfurization under reflux in DMF or ethanol yields the thiophene core. Subsequent functionalization of the amino and ester groups may require protecting-group strategies to avoid side reactions . Key steps include optimizing reaction temperature (typically 80–100°C) and solvent polarity to enhance yield and purity.

Q. How should researchers characterize the purity and structural identity of this compound?

Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for the 2,4-dimethylphenyl group) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 275.37 for CHNOS) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : Matching calculated vs. observed C, H, N, S percentages to confirm stoichiometry .

Q. What are the stability considerations for storing this compound?

The compound is light-sensitive and hygroscopic. Store under inert gas (argon/nitrogen) in amber vials at 2–8°C. Stability tests indicate decomposition at >40°C, with ester hydrolysis as a primary degradation pathway in humid conditions. Use desiccants (e.g., silica gel) in storage containers .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software can determine bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between the amino group and ester carbonyl). For example, the 2,4-dimethylphenyl group’s orientation relative to the thiophene ring can be confirmed via SCXRD, resolving discrepancies from NMR coupling constants . Crystals are typically grown via slow evaporation from DCM/hexane mixtures .

Q. What strategies address contradictory biological activity data in enzyme inhibition assays?

Contradictions in IC values may arise from assay conditions (e.g., buffer pH affecting protonation of the amino group). To resolve:

- Dose-Response Curves : Repeat assays across pH 6.5–7.5 to identify optimal activity .

- Molecular Docking : Compare binding poses of the compound’s tautomers (e.g., amino vs. imino forms) with target enzymes like cyclooxygenase-2 (COX-2) .

- Metabolite Screening : Use LC-MS to rule out interference from degradation products .

Q. How do substituent modifications influence structure-activity relationships (SAR) in related thiophene derivatives?

- Methyl vs. Methoxy Groups : Replacing the 5-methyl group with methoxy (electron-donating) increases solubility but reduces COX-2 affinity due to steric hindrance .

- Phenyl Ring Substitution : 2,4-Dimethylphenyl enhances lipophilicity (logP = 4.0), improving blood-brain barrier penetration compared to unsubstituted phenyl analogs .

- Ester Hydrolysis : Converting the methyl ester to a carboxylic acid (via saponification) alters pharmacokinetics but may reduce oral bioavailability .

Q. What advanced techniques validate the compound’s mechanism in receptor binding studies?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to receptors like serotonin transporters .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

- Fluorescence Polarization : Assess competitive displacement of fluorescent ligands in real time .

Methodological Notes for Data Interpretation

- Contradictory Spectroscopic Data : If NMR signals for the thiophene ring protons overlap, use 2D COSY or HSQC to assign peaks unambiguously .

- Crystallographic Refinement : In SHELXL, refine anisotropic displacement parameters for non-hydrogen atoms to reduce R-factor errors (<5%) .

- Biological Replicates : Perform triplicate assays with positive/negative controls (e.g., celecoxib for COX-2 studies) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.